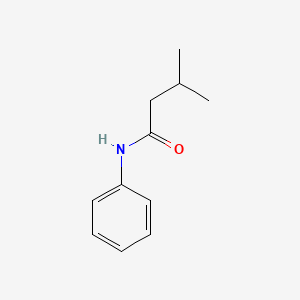

3-Methyl-N-phenylbutanamide

描述

Significance and Context in Organic Chemistry Research

3-Methyl-N-phenylbutanamide, also known as isovaleranilide, is an organic compound classified as an amide. smolecule.com Its structure is derived from the condensation of 3-methylbutanoic acid (isovaleric acid) and aniline (B41778). As a simple N-phenyl amide, it represents a fundamental scaffold in organic chemistry. The significance of this compound in research is primarily as a chemical intermediate or a building block for the synthesis of more complex molecules. marketpublishers.com Its butanamide backbone is a feature found in numerous compounds with diverse biological activities. researchgate.net The study of such simple amides provides context for understanding the properties and reactivity of the amide bond, a crucial linkage in peptides, proteins, and many pharmaceutical agents. nih.govrsc.org

Overview of Current Research Trajectories

Current research involving the this compound core structure primarily follows two trajectories. The first is its use in synthetic methodology development, where it or its precursors are used to test and optimize new amidation protocols, particularly for coupling sterically hindered or electronically challenging substrates. ucl.ac.ukchemsynthesis.com The second, more prominent trajectory involves its role as a precursor in medicinal chemistry and drug discovery. Researchers synthesize derivatives of this compound to explore how structural modifications influence biological activity, leading to the investigation of novel compounds with potential therapeutic applications, including anti-inflammatory and anticancer properties. nih.gov

Structure

3D Structure

属性

IUPAC Name |

3-methyl-N-phenylbutanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO/c1-9(2)8-11(13)12-10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQRPHHIOZYGAMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(=O)NC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40946458 | |

| Record name | 3-Methyl-N-phenylbutanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40946458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2364-50-3 | |

| Record name | Isovaleranilide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10040 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Methyl-N-phenylbutanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40946458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 3 Methyl N Phenylbutanamide

Direct Synthesis Approaches to 3-Methyl-N-phenylbutanamide

The direct formation of an amide bond between 3-methylbutanoic acid and aniline (B41778) to produce this compound can be achieved through various catalytic systems. These methods aim to overcome the inherent low reactivity of carboxylic acids and amines by employing catalysts that activate the substrates and facilitate the coupling reaction under mild conditions.

Copper-Catalyzed Photoredox Amidation Protocols

A promising and innovative approach for amide synthesis involves the synergistic use of copper catalysis and photoredox catalysis. nih.govrsc.org This dual catalytic system enables the activation of substrates through single-electron transfer (SET) processes, allowing for reactions to occur under visible light irradiation at ambient temperatures. ethz.ch While a specific protocol solely for this compound is not extensively documented, the general mechanism can be extrapolated from similar copper-catalyzed photoredox amidation reactions. nih.govresearchgate.net

In a typical setup, a copper salt, a photosensitizer (photocatalyst), a ligand, a base, and the substrates (3-methylbutanoic acid and aniline) are combined in a suitable solvent. nih.gov Upon irradiation with visible light, the photocatalyst becomes excited and initiates a series of redox events. ethz.ch The copper catalyst, in conjunction with the ligand, facilitates the key C-N bond formation. nih.gov This methodology is part of a broader strategy to form C-N bonds using radical intermediates, which offers a different reaction pathway compared to traditional polar mechanisms. mdpi.com

The process can be conceptualized to involve the generation of an acyl radical from the carboxylic acid, which then couples with the amine or an activated form of it. nih.gov The dual catalytic system is crucial, as the photocatalyst is responsible for the generation of the radical species, while the copper catalyst mediates the cross-coupling process, often influencing the efficiency and selectivity of the reaction. rsc.org

Optimization of Reaction Conditions for Amide Formation

The efficiency of the synthesis of this compound is highly dependent on the reaction conditions. The optimization of these parameters is crucial for achieving high yields and purity. researchgate.net

The choice of solvent can significantly influence the rate and outcome of amidation reactions. nih.gov Solvents can affect the solubility of reactants and catalysts, as well as stabilize intermediates or transition states. researchgate.net For instance, in other amidation reactions, polar aprotic solvents like DMSO have been shown to be effective. nih.gov The solvent's hydrogen bond accepting ability can also play a role in the reaction mechanism. researchgate.net The selection of an appropriate solvent is a critical step in the optimization process. rsc.org

Table 1: Potential Solvents for Amidation Reactions

| Solvent | Type | Potential Role |

|---|---|---|

| Dioxane | Ether | Can be a practical solvent for amidation. beilstein-journals.org |

| DCE (1,2-dichloroethane) | Halogenated | Used in various coupling reactions. beilstein-journals.org |

| DMF (Dimethylformamide) | Polar Aprotic | A common solvent in organic synthesis. beilstein-journals.org |

| Toluene | Aromatic | Can be used, especially in thermally activated reactions. nih.gov |

In reductive photoredox transformations, a sacrificial reductant is often necessary to regenerate the photocatalyst and complete the catalytic cycle. rsc.org The choice of reductant is critical as its redox potential must be suitable for the specific photocatalyst used. Common reductants in photoredox catalysis include amines, such as Hantzsch esters or tertiary amines. rsc.org The evaluation of different reductants would be a key step in optimizing the synthesis of this compound via a reductive photoredox pathway.

Additives, such as bases or co-catalysts, can have a profound impact on the efficiency of amidation reactions. nih.gov In copper-catalyzed reactions, the choice of ligand is a critical additive that can influence the solubility, stability, and reactivity of the copper catalyst. nih.gov Bases are often required to deprotonate the amine or neutralize acidic byproducts. The screening of various additives is a standard procedure in reaction optimization. beilstein-journals.org

Table 2: Common Additives in Amidation Reactions

| Additive Type | Example | Function |

|---|---|---|

| Base | Potassium Phosphate (K3PO4) | Deprotonation, neutralization. researchgate.net |

| Ligand | Bisphosphine | Stabilizes and modulates the copper catalyst. nih.gov |

Temperature is a fundamental parameter that controls the rate of chemical reactions. While photoredox reactions are often conducted at ambient temperature, thermal effects can still be significant. rsc.org For other amidation reactions, temperature can be optimized to achieve a balance between reaction rate and selectivity, as higher temperatures can sometimes lead to the formation of side products. nii.ac.jp The optimal temperature for the synthesis of this compound would need to be determined experimentally. rsc.org

General Amide Bond Formation Strategies Relevant to N-Phenylbutanamides

The creation of the amide bond is a cornerstone of organic synthesis and is central to the preparation of N-phenylbutanamides. This typically involves the reaction of a carboxylic acid with an amine. However, a direct reaction is often inefficient due to the formation of a non-reactive carboxylate salt. orgoreview.com To overcome this, activating agents are employed to convert the carboxylic acid's hydroxyl group into a better leaving group, thereby facilitating nucleophilic attack by the amine.

Amidation Using Carbodiimide (B86325) Coupling Reagents (EDC, DCC)

Carbodiimides are highly effective coupling agents for amide bond formation, with N,N'-dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) being two of the most common. nih.gov These reagents activate carboxylic acids, enabling their reaction with amines to form amides. orgoreview.comchemistryscore.com

The general mechanism begins with the protonation of the carbodiimide by the carboxylic acid. The resulting carboxylate then attacks the protonated carbodiimide, forming a highly reactive O-acylisourea intermediate. This intermediate is an excellent acylating agent. The amine then attacks the carbonyl carbon of this intermediate. A subsequent rearrangement leads to the formation of the amide and a urea (B33335) byproduct (dicyclohexylurea in the case of DCC). orgoreview.com

DCC (N,N'-dicyclohexylcarbodiimide): DCC is a widely used coupling agent for the synthesis of amides from carboxylic acids and amines. orgoreview.comchemistryscore.com It is particularly useful in peptide synthesis. orgoreview.com The reaction to form an N-phenylbutanamide derivative would involve the activation of the corresponding butanoic acid with DCC, followed by the addition of aniline. A key advantage of DCC is its high reactivity, but a notable drawback is that the dicyclohexylurea byproduct is largely insoluble in most common organic solvents, which can complicate product purification.

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide): EDC functions through a similar mechanism to DCC. louisville.edu A significant advantage of EDC is that its urea byproduct is water-soluble, simplifying the workup procedure as it can be easily removed by an aqueous extraction. louisville.edu This makes EDC a popular choice in many synthetic applications, including the potential synthesis of this compound. For challenging couplings, such as those involving electron-deficient amines, additives like 4-(dimethylamino)pyridine (DMAP) and N-hydroxybenzotriazole (HOBt) can be used in conjunction with EDC to form highly reactive intermediates and improve yields. nih.gov For instance, a protocol using EDC, DMAP, and a catalytic amount of HOBt has been shown to be effective for the amidation of various functionalized carboxylic acids with aniline derivatives. nih.gov

Table 1: Comparison of Common Carbodiimide Coupling Reagents

| Reagent | Byproduct | Solubility of Byproduct | Key Advantages |

|---|---|---|---|

| DCC | Dicyclohexylurea | Insoluble in most organic solvents | High reactivity |

| EDC | Water-soluble urea derivative | Water-soluble | Easy removal of byproduct |

Condensation Reactions in N-Phenylbutanamide Synthesis

Condensation reactions are a fundamental class of reactions in organic chemistry that involve the joining of two molecules with the elimination of a small molecule, such as water. In the context of N-phenylbutanamide synthesis, a key example is the reaction between an aniline and a carboxylic acid or its derivative.

A well-documented method for producing N-phenylbutanamide structures is the condensation of aniline with a β-keto ester, such as ethyl acetoacetate, at high temperatures. chula.ac.th This reaction proceeds via nucleophilic attack of the aniline's amino group on the ester carbonyl, followed by the elimination of ethanol (B145695) to form the corresponding 3-oxo-N-phenylbutanamide. chula.ac.th This intermediate can then be further modified. For the specific synthesis of this compound, isovaleric acid (3-methylbutanoic acid) would be the required carboxylic acid.

Another approach involves the use of activating agents to facilitate the condensation. For example, di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a catalytic amount of 4-(dimethylamino)pyridine (DMAP) can be used to directly condense carboxylic acids with anilides. researchmap.jp This method offers a direct route to forming the amide bond under relatively mild conditions. The synthesis of N-benzyl-4-oxo-4-phenylbutanamide has been achieved through a condensation reaction involving a furanone derivative and benzylamine. smolecule.com

Table 2: Examples of Condensation Reactions for Amide Synthesis

| Reactants | Product | Conditions | Reference |

|---|---|---|---|

| Aniline, Ethyl acetoacetate | 3-Oxo-N-phenylbutanamide | High temperature (reflux at 160°C) | chula.ac.th |

| Carboxylic acids, Anilides | N-Acylated anilides | Boc₂O, DMAP, 2,6-lutidine | researchmap.jp |

| Furanone derivative, Benzylamine | N-benzyl-4-oxo-4-phenylbutanamide | Stirring in dry benzene (B151609) | smolecule.com |

Multicomponent and Cascade Reactions Incorporating the Butanamide Moiety

Multicomponent Reactions (MCRs): MCRs are convergent chemical reactions where three or more starting materials react to form a single product in a one-pot fashion. organic-chemistry.orgfrontiersin.org These reactions are highly efficient as they can generate complex molecules in a single step, reducing the need for multiple purification stages. frontiersin.org Isocyanide-based MCRs, such as the Ugi and Passerini reactions, are prominent examples that lead to the formation of amide-containing structures. organic-chemistry.orgnih.gov For instance, a three-component reaction involving a zwitterion generated from dialkyl acetylenedicarboxylate (B1228247) and an aryl isocyanide with a sulfonamide can lead to sulfonamide-butanamide derivatives after hydrolysis. rsc.org While a specific MCR for the direct synthesis of this compound is not explicitly detailed in the provided literature, the principles of MCRs suggest a potential pathway involving isovaleric acid, aniline, and an isocyanide in an Ugi-type reaction.

Cascade Reactions: A cascade reaction, also known as a domino or tandem reaction, involves at least two consecutive reactions where each subsequent reaction is triggered by the chemical functionality formed in the previous step. wikipedia.org These reactions proceed without the isolation of intermediates and often lead to a significant increase in molecular complexity in a single operation. wikipedia.orgnih.gov An example of a cascade reaction that could incorporate a butanamide moiety is the synthesis of azabicycles via an aza-Prins cyclization cascade, where a butanamide derivative serves as a starting material. scispace.com The synthesis of certain oxathiin carboxamides involves the cyclization of a 2-[(2-hydroxyethyl)thio]-3-oxo-N-phenylbutanamide intermediate, which itself is formed in a preceding step. google.com The design of a cascade sequence for this compound would be a sophisticated synthetic challenge, potentially involving an initial amide formation followed by an intramolecular cyclization or rearrangement.

Mechanistic Investigations of 3 Methyl N Phenylbutanamide Formation and Reactivity

Elucidation of Reaction Mechanisms in Amidation Processes.rsc.org

The formation of 3-Methyl-N-phenylbutanamide through amidation processes involves intricate reaction mechanisms. Investigations have focused on identifying key intermediates and understanding the role of various factors, such as light, in driving these reactions.

Detection of Reaction Intermediates (e.g., N-hydroxyamide).rsc.org

Table 1: Detection of N-hydroxyamide Intermediate

| Reactants | Conditions | Intermediate Detected | Yield of Intermediate |

|---|

Radical Trapping Experiments in Amide Synthesis.rsc.orgmdpi.comnii.ac.jp

To probe the involvement of radical species in the amidation process, radical trapping experiments are a valuable tool. The use of radical traps like TEMPO (2,2,6,6-tetramethyl-1-piperidinyloxy) can help identify the presence of short-lived radical intermediates. rsc.orgmdpi.com In one study, the addition of TEMPO to a reaction mixture for the synthesis of related amides led to the formation of a TEMPO-adduct of the acyl radical, which was detected by ESI-MS. rsc.org This finding suggests that an acyl radical is generated during the reaction. rsc.org Similarly, in other amide synthesis studies, the use of radical trapping agents like 1,1-diphenylethene has confirmed the presence of radical intermediates, leading to the formation of specific trapping products. nii.ac.jp

Role of Light in Photoredox Reaction Progress.rsc.orgsemanticscholar.orgbeilstein-journals.org

Light plays a critical role in photoredox-catalyzed reactions for amide synthesis. The progress of the reaction is often directly dependent on light irradiation. rsc.org Experiments conducted under alternating periods of light and darkness have demonstrated that the reaction ceases in the absence of light and resumes upon re-illumination. rsc.org This "on/off" behavior confirms that light is essential for the catalytic cycle, likely by exciting the photocatalyst to initiate the electron transfer processes. rsc.orgbeilstein-journals.org The use of specific wavelengths, such as 390 nm or blue LEDs, is common in these reactions, tailored to the absorption spectrum of the photocatalyst being used. rsc.orgsemanticscholar.org While these results highlight the necessity of light, they also indicate that any radical chain propagation processes involved must be short-lived. rsc.org

Reactivity Studies of the Butanamide Functional Group and Related Moieties

The butanamide functional group in this compound and related structures can undergo various chemical transformations, primarily involving the amide bond.

Nucleophilic Substitution Reactions.smolecule.comsmolecule.combenchchem.com

The amide group in compounds structurally related to this compound can participate in nucleophilic substitution reactions. smolecule.comsmolecule.com For example, the benzamide (B126) group in a related pyrazole-containing butanamide can react with alkyl halides or acyl chlorides to form substituted derivatives. smolecule.com Similarly, in a benzothiadiazine derivative containing a butanamide moiety, the dioxo group can undergo nucleophilic attack under basic conditions. smolecule.com The bromine atom in 4-bromo-3-oxo-N-phenylbutanamide is susceptible to substitution by various nucleophiles.

Table 2: Nucleophilic Substitution Reactions of Related Amides

| Substrate | Reagent | Product Type |

|---|---|---|

| 3-methyl-N-[4-(1H-pyrazol-3-yl)phenyl]butanamide | Alkyl halide | Substituted derivative |

| 4-(1,1-dioxo-2H-1lambda6,2,4-benzothiadiazin-3-yl)-3-methyl-N-phenylbutanamide | Base | Various derivatives |

Hydrolysis of Amide Bonds.smolecule.comlibretexts.orggoogle.com

The amide bond in butanamides can be cleaved through hydrolysis under either acidic or basic conditions. smolecule.comlibretexts.org This reaction typically yields the corresponding carboxylic acid and amine. smolecule.com The mechanism under basic conditions involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the amide. This is followed by the elimination of the amide anion as a leaving group, which then deprotonates the newly formed carboxylic acid. libretexts.org This final acid-base reaction drives the equilibrium towards the products, making the hydrolysis effectively irreversible under basic conditions. libretexts.org

Reduction Reactions of Associated Functional Groups

The reduction of the amide functionality and other associated functional groups in derivatives of this compound is a key transformation in organic synthesis, yielding corresponding amines or alcohols. The choice of reducing agent is critical and depends on the desired outcome and the presence of other functional groups.

Commonly employed reducing agents for amides include powerful hydride donors like lithium aluminum hydride (LAH) and alane (AlH3). harvard.edu LAH is a potent and relatively non-selective reagent capable of reducing amides, esters, carboxylic acids, and nitriles to their corresponding amines or alcohols. harvard.edu Similarly, alane is effective for the reduction of amides to amines. harvard.edu

For more selective reductions, other reagents are available. Lithium borohydride, for instance, can selectively reduce esters in the presence of amides. harvard.edu Borane (B2H6), often used as a complex with tetrahydrofuran (B95107) (THF) or dimethyl sulfide, is particularly useful for reducing carboxylic acids in the presence of amides. harvard.edu

Modern synthetic methodologies have also introduced catalytic approaches for amide reduction. Tris(pentafluorophenyl)boron, B(C6F5)3, has been shown to be an effective catalyst for the reduction of N-phenyl secondary amides using a silane (B1218182) as the reducing agent. organic-chemistry.org This method is notable for its mild reaction conditions and tolerance of various functional groups such as alkenes, nitro groups, and aryl halides. organic-chemistry.org Another approach involves the use of a platinum catalyst with 1,1,3,3-tetramethyldisiloxane (B107390) or 1,2-bis(dimethylsilyl)benzene (B94053) as the reductant, which also displays good functional group tolerance. organic-chemistry.org

A two-step, one-pot protocol has been developed for the conversion of nitroarenes directly into N-aryl amides, which involves a metal-free reduction of the nitro group followed by acylation. rsc.orgrsc.org This method utilizes trichlorosilane (B8805176) for the initial reduction. rsc.orgrsc.org

The following table summarizes various reducing agents and their applications in the context of amide and related functional group reductions.

Interactive Data Table: Reducing Agents for Amide and Associated Functional Groups

| Reducing Agent | Abbreviation | Typical Substrates | Typical Products | Selectivity/Notes |

|---|---|---|---|---|

| Lithium Aluminum Hydride | LAH | Amides, Esters, Carboxylic Acids, Nitriles | Amines, Alcohols | Powerful, non-selective reducing agent. harvard.edu |

| Alane | AlH3 | Amides, Carboxylic Acids, Esters, Nitriles | Amines, Alcohols | Powerful reducing agent. harvard.edu |

| Borane | B2H6 | Carboxylic Acids, Aldehydes, Ketones, Alkenes | Alcohols | Selective for carboxylic acids in the presence of esters and amides. harvard.edu |

| Lithium Borohydride | LiBH4 | Esters, Lactones, Aldehydes, Ketones | Alcohols | Selective for esters and lactones in the presence of carboxylic acids and tertiary amides. harvard.edu |

| Tris(pentafluorophenyl)boron / Silane | B(C6F5)3 | N-phenyl secondary amides | Amines | Catalytic method, tolerates alkenes, nitro groups, and aryl halides. organic-chemistry.org |

| Platinum catalyst / Disiloxane | - | Carboxamides | Amines | Catalytic method, tolerates nitro groups, esters, nitriles, and halides. organic-chemistry.org |

| Trichlorosilane | HSiCl3 | Nitroarenes | N-silylated amines | Used in one-pot synthesis of N-aryl amides from nitroarenes. rsc.orgrsc.org |

Oxidation Reactions of Heterocyclic Rings in Derivatives

Derivatives of this compound containing heterocyclic rings can undergo various oxidation reactions, often leading to the formation of new functional groups or the construction of new ring systems. The specific outcome of the oxidation depends on the nature of the heterocyclic ring, the substituents present, and the oxidizing agent employed.

For instance, derivatives of N-aryl-3-oxobutanamides can undergo oxidative cyclization. The oxidation of 3-oxo-N-phenylbutanamides with manganese(III) acetate (B1210297) has been shown to yield dimeric 3,3'-biindoline-2,2'-dione derivatives. nii.ac.jp In a related reaction, N,2-disubstituted N-aryl-3-oxobutanamides, when treated with manganese(III) acetate in acetic acid, produce 3-acetylindolin-2-ones. nii.ac.jp

In the context of other heterocyclic derivatives, such as those containing a pyrazole (B372694) or tetrazole ring, the heterocyclic moiety itself can be subject to oxidation, though often the side chains or other parts of the molecule are more susceptible. For example, a 3-methyl-N-[4-(1H-pyrazol-3-yl)phenyl]butanamide derivative can be oxidized to form carboxylic acids or ketones using agents like potassium permanganate (B83412) or hydrogen peroxide. smolecule.com Similarly, a 3-methyl-N-[4-(1H-tetrazol-1-yl)phenyl]butanamide derivative can be oxidized with these same reagents. smolecule.com

Furthermore, the synthesis of certain heterocyclic derivatives may involve an oxidation step. For example, the synthesis of 4-(1,1-dioxo-2H-1lambda6,2,4-benzothiadiazin-3-yl)-3-methyl-N-phenylbutanamide involves the oxidation of a benzothiadiazine precursor to introduce the dioxo group, using reagents like potassium permanganate or hydrogen peroxide. smolecule.com Similarly, the synthesis of some quinoline-4-carboxamide derivatives from 3-oxo-N-phenylbutanamide involves an oxidation step of a methylquinoline intermediate to a carboxylic acid using potassium permanganate. chula.ac.th

The following table provides examples of oxidation reactions on derivatives of this compound.

Interactive Data Table: Oxidation Reactions of Heterocyclic Derivatives

| Starting Material | Oxidizing Agent | Product | Reaction Type |

|---|---|---|---|

| 3-Oxo-N-phenylbutanamides | Manganese(III) acetate | Dimeric 3,3'-biindoline-2,2'-diones | Oxidative Dimerization/Cyclization nii.ac.jp |

| N,2-Disubstituted N-aryl-3-oxobutanamides | Manganese(III) acetate | 3-Acetylindolin-2-ones | Oxidative Cyclization nii.ac.jp |

| 3-Methyl-N-[4-(1H-pyrazol-3-yl)phenyl]butanamide | Potassium permanganate or Hydrogen peroxide | Carboxylic acids or Ketones | Side-chain oxidation smolecule.com |

| Benzothiadiazine precursor | Potassium permanganate or Hydrogen peroxide | 4-(1,1-Dioxo-2H-1lambda6,2,4-benzothiadiazin-3-yl) derivative | Heterocycle oxidation smolecule.com |

| 4-Methylquinoline-2(1H)-one | Potassium permanganate | 2-Oxo-1,2-dihydroquinoline-4-carboxylic acid | Side-chain oxidation chula.ac.th |

Electrophilic and Nucleophilic Substitution on Aromatic Systems in Derivatives

The aromatic phenyl ring in derivatives of this compound is susceptible to both electrophilic and nucleophilic substitution reactions, allowing for further functionalization of the molecule. The nature of the substituents already present on the aromatic ring dictates the regioselectivity and reactivity of these substitutions.

Electrophilic Aromatic Substitution: The amide group (-NHCOR) is an ortho-, para-directing group, activating the aromatic ring towards electrophilic attack. However, the electron-withdrawing character of the acyl group can deactivate the ring compared to a simple amino group. lkouniv.ac.in Friedel-Crafts acylation and alkylation are classic examples of electrophilic aromatic substitution that can introduce carbon-carbon bonds to the benzene (B151609) ring. lkouniv.ac.in These reactions typically require a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to generate a highly electrophilic carbocation or acylium ion. lkouniv.ac.in Halogenation of the aromatic ring can also be achieved using a halogen in the presence of a Lewis acid catalyst like ferric halides (FeX₃). lkouniv.ac.in

Nucleophilic Aromatic Substitution: Nucleophilic aromatic substitution (NAS) occurs when an aromatic ring is substituted with a strong nucleophile, typically when the ring is rendered electron-poor by the presence of strong electron-withdrawing groups (EWGs) such as nitro groups. masterorganicchemistry.com The presence of EWGs ortho- or para- to a leaving group significantly accelerates the reaction. masterorganicchemistry.com In derivatives of this compound, if the phenyl ring contains suitable leaving groups and is activated by EWGs, it can undergo NAS. For example, derivatives containing a chloro group on the phenyl ring can participate in nucleophilic aromatic substitution.

The following table summarizes key aspects of electrophilic and nucleophilic substitution on the aromatic systems of these derivatives.

Interactive Data Table: Aromatic Substitution Reactions

| Reaction Type | Reagents | Activating/Deactivating Groups | Directing Effects | Example Reaction |

|---|---|---|---|---|

| Electrophilic Aromatic Substitution (Friedel-Crafts Acylation) | Acyl halide, Lewis acid (e.g., AlCl₃) | Amide group is activating (ortho, para-directing) but deactivating compared to -NH₂. lkouniv.ac.in | Ortho, Para | Acylation of the phenyl ring. |

| Electrophilic Aromatic Substitution (Halogenation) | Halogen (e.g., Br₂), Lewis acid (e.g., FeBr₃) | Amide group is activating (ortho, para-directing). lkouniv.ac.in | Ortho, Para | Bromination of the phenyl ring. |

| Nucleophilic Aromatic Substitution | Nucleophile, Electron-withdrawing group (e.g., -NO₂) on the ring | Electron-withdrawing groups are activating. masterorganicchemistry.com | Position of leaving group determines substitution site. masterorganicchemistry.com | Substitution of a halide on an activated phenyl ring. |

Reaction Kinetics and Thermodynamic Studies of Amidation Processes

The formation of this compound and related amides through amidation processes has been the subject of kinetic and thermodynamic investigations to optimize reaction conditions and understand the underlying mechanisms.

The direct amidation of carboxylic acids and amines is a thermodynamically favorable process, but it is often kinetically slow, requiring high temperatures or the use of coupling agents. One study investigated the direct amide formation between neat mixtures of amines and carboxylic acids in the presence of molecular sieves at elevated temperatures (120-160 °C), indicating the need for significant thermal energy to overcome the kinetic barrier. dur.ac.uk

The synthesis of N-aryl amides from nitroarenes provides an alternative route. A one-pot protocol involving the reduction of a nitroarene followed by acylation has been developed. rsc.org The initial reduction of the nitro group is often the rate-determining step. For instance, in the reductive N-acylation of nitroarenes using iron in a carboxylic acid solvent, the reaction requires heating to 120-130 °C for extended periods (e.g., 14 hours), highlighting the kinetic limitations. researchgate.net

The use of catalysts can significantly influence the reaction kinetics. Boron-containing compounds have been explored as catalysts for direct amide formation. The reaction of a carboxylic acid with a dialkylborane forms an acyloxyborane intermediate, which then reacts with an amine to form the amide. dur.ac.uk While the initial formation of the acyloxyborane can be rapid, the subsequent amidation may require heating to achieve good yields, suggesting a significant activation energy for this step as well. dur.ac.uk

In the context of substituted butanamides, intramolecular reactions can also provide kinetic insights. For example, the cyclization of 4-Hydroxy-2,N-dimethyl-N-phenylbutanamide derivatives involves the formation of an intermediate that undergoes cyclization, and the rate of this process can be influenced by the reaction conditions and the nature of the substituents. uzh.ch

The following table provides a summary of kinetic and thermodynamic aspects of relevant amidation processes.

Interactive Data Table: Kinetic and Thermodynamic Data for Amidation Processes

| Reaction | Reactants | Conditions | Kinetic/Thermodynamic Observations |

|---|---|---|---|

| Direct Amidation | Carboxylic acid, Amine | 120-160 °C, molecular sieves | Kinetically slow, requires high temperatures. dur.ac.uk |

| Reductive N-acylation | Nitroarene, Iron, Carboxylic acid | 120-130 °C, 14 hours | Slow reaction, indicating a high activation barrier. researchgate.net |

| Boron-mediated Amidation | Carboxylic acid, Dialkylborane, Amine | Heating required for good yields | Suggests a significant activation energy for the amidation of the acyloxyborane intermediate. dur.ac.uk |

| One-pot Reductive Amidation | Nitroarene, Trichlorosilane, Anhydride | Room temperature to moderate heating | Metal-free reduction followed by acylation provides an efficient route. rsc.org |

Analytical and Spectroscopic Characterization in Academic Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool that provides detailed information about the molecular structure of a compound. By analyzing the magnetic properties of atomic nuclei, researchers can deduce the connectivity and chemical environment of atoms within a molecule. For 3-Methyl-N-phenylbutanamide, ¹H NMR and ¹³C NMR are routinely used.

Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons, their chemical environments, and their proximity to other protons. In the ¹H NMR spectrum of this compound, specific signals correspond to the distinct protons in its structure.

Academic literature reports the following characteristic chemical shifts (δ) in parts per million (ppm) for this compound, typically recorded in a deuterated chloroform (B151607) (CDCl₃) solvent. rsc.org A broad singlet is often observed for the amide proton (N-H). The protons of the phenyl group typically appear as a series of multiplets in the aromatic region of the spectrum. The methylene (B1212753) protons adjacent to the carbonyl group and the methine proton of the isobutyl group also show distinct signals, as do the two methyl groups, which often appear as a doublet. rsc.orgresearchgate.net

A representative set of ¹H NMR data is presented in the table below. rsc.org

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Phenyl-H | 7.55 | d | 7.8 |

| Amide-H | 7.27 | s | |

| Phenyl-H | 7.23 | s | |

| Phenyl-H | 6.91 | s | |

| Methylene-CH₂ | 2.24–2.21 | m | |

| Methine-CH | 2.24–2.21 | m | |

| Methyl-CH₃ | 1.02 | d | 6.6 |

Note: The specific chemical shifts and coupling constants can vary slightly depending on the solvent and the specific instrumentation used. rsc.org

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum.

The carbonyl carbon of the amide group typically appears significantly downfield. The carbon atoms of the phenyl ring show several signals in the aromatic region. The carbons of the isobutyl group, including the methylene, methine, and two equivalent methyl carbons, are observed in the aliphatic region of the spectrum. rsc.orgresearchgate.net

A summary of typical ¹³C NMR chemical shifts is provided in the table below. rsc.org

| Carbon | Chemical Shift (δ, ppm) |

| Carbonyl C=O | 170.98 |

| Phenyl C (substituted) | 135.48 |

| Phenyl CH | 133.88 |

| Phenyl CH | 129.51 (2C) |

| Phenyl CH | 120.13 (2C) |

| Methylene CH₂ | 47.09 |

| Methine CH | 22.40 |

| Methyl CH₃ | 21.15 |

Note: The chemical shifts are reported in ppm relative to a standard reference. rsc.org

In addition to standard 1D NMR, advanced 2D NMR techniques such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) can be utilized for unambiguous structural confirmation of this compound. ipb.ptresearchgate.net COSY spectra reveal proton-proton couplings, helping to establish the connectivity of the isobutyl group. ipb.pt HMBC spectra show correlations between protons and carbons over two or three bonds, which can definitively link the phenyl group to the amide nitrogen and the isobutyl group to the carbonyl carbon. ipb.ptresearchgate.net While detailed experimental data for these advanced techniques on this specific compound are not always published in general literature, their application is a standard practice in rigorous academic structural elucidation. ipb.ptresearchgate.net

Mass Spectrometry (MS) Applications in Compound Characterization

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation analysis.

Electrospray ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar molecules like amides without causing significant fragmentation. In ESI-MS analysis of this compound, the compound is typically protonated to form the [M+H]⁺ ion. rsc.orgresearchgate.netuzh.ch The detection of this ion allows for the direct determination of the compound's molecular weight. High-resolution mass spectrometry (HRMS) with ESI can provide a highly accurate mass measurement, which can be used to confirm the elemental composition of the molecule. rsc.orgrsc.org For instance, the calculated mass for the protonated molecule [C₁₁H₁₅NO + H]⁺ is often compared to the experimentally found value to confirm the molecular formula. rsc.orgresearchgate.net

| Ion | Calculated m/z | Found m/z | Reference |

| [M+H]⁺ | 178.1227 | 178.1230 | researchgate.net |

Gas chromatography-mass spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique is well-suited for the analysis of volatile compounds like this compound. In a typical GC-MS analysis, the compound is first vaporized and separated from other components in the GC column. The separated compound then enters the mass spectrometer, where it is ionized, often by electron impact (EI). This high-energy ionization method causes the molecule to fragment in a predictable manner. The resulting mass spectrum, with its characteristic fragmentation pattern, serves as a "fingerprint" for the compound, aiding in its identification. nih.gov The NIST Mass Spectrometry Data Center provides reference spectra for this compound, showing a top peak at m/z 93 and a second highest peak at m/z 57. nih.gov

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry is a powerful technique used to determine the elemental composition of a molecule with high accuracy by measuring its mass-to-charge ratio (m/z) to a very high degree of precision. This allows for the unambiguous determination of the molecular formula. In the analysis of this compound, HRMS provides definitive evidence of its composition.

Research studies have reported the use of Electrospray Ionization (ESI) as a common soft ionization technique for the HRMS analysis of this compound and its derivatives. researchgate.net This method typically involves protonating the molecule to form the [M+H]⁺ ion. The experimentally measured m/z value is then compared to the theoretically calculated value for the expected molecular formula.

| Ion | Calculated m/z (C₁₁H₁₆NO⁺) | Found m/z | Reference |

|---|---|---|---|

| [M+H]⁺ | 178.1227 | 178.1230 | researchgate.net |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an indispensable tool for identifying the functional groups present in a molecule. The technique measures the absorption of infrared radiation by a sample at different frequencies, which correspond to the vibrational frequencies of specific bonds. The IR spectrum of this compound is characterized by absorption bands that confirm the presence of its key structural features: the secondary amide group and the aromatic phenyl ring.

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) | Significance |

|---|---|---|---|

| N-H | Stretching | ~3300 | Indicates the secondary amide N-H group. |

| Aromatic C-H | Stretching | ~3100-3000 | Confirms the presence of the phenyl ring. |

| Aliphatic C-H | Stretching | ~2960-2870 | Corresponds to the isobutyl group. |

| Amide C=O (Amide I band) | Stretching | ~1660 | Strong absorption characteristic of a secondary amide carbonyl. |

| N-H Bend (Amide II band) | Bending | ~1540 | Coupled N-H in-plane bending and C-N stretching. |

| Aromatic C=C | Stretching | ~1600, ~1500 | Indicates the phenyl ring skeleton. |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions. While a crystal structure for this compound itself is not widely published, analysis of the closely related compound 3-methyl-N-(phenyl)benzamide offers significant insight into the likely solid-state conformation. nih.gov

In the study of 3-methyl-N-(phenyl)benzamide, single crystals suitable for X-ray diffraction were obtained from an ethanolic solution. nih.gov The analysis revealed a monoclinic crystal system with the space group P2₁/c. nih.gov The structure showed that the molecules are linked into chains by intermolecular N—H⋯O hydrogen bonds, a common feature in the crystal packing of amides. nih.gov The conformation of the N—H and C=O bonds in the amide group were found to be anti to each other. nih.gov A derivative, 3-methyl-N-(4-(4-oxo-3,4-dihydroquinazolin-2-yl)phenyl)butanamide, has also been characterized by X-ray diffraction in complex with human tankyrase 2, providing structural data for a more complex system containing the 3-methylbutanamide moiety. wwpdb.orgrcsb.org

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₄H₁₃NO |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 16.947 (2) |

| b (Å) | 15.531 (1) |

| c (Å) | 8.623 (1) |

| β (°) | 93.35 (1) |

| Volume (ų) | 2265.7 (4) |

| Z (Molecules per unit cell) | 8 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a compound, which corresponds to the promotion of electrons from the ground state to higher energy excited states. The UV-Vis spectrum is useful for identifying chromophores, which are the parts of a molecule that absorb light.

The primary chromophores in this compound are the phenyl ring and the carbonyl group of the amide function. The phenyl ring typically exhibits characteristic absorptions due to π → π* electronic transitions. These transitions usually appear as a series of bands, with a strong absorption (the E2-band) around 200-210 nm and a weaker, fine-structured absorption (the B-band) around 250-270 nm. The amide carbonyl group undergoes an n → π* transition, which is typically weak and may be observed as a shoulder on the tail of the stronger π → π* absorptions.

In research, UV-Vis detection is frequently coupled with chromatography. For example, in HPLC analysis, the purity of related compounds has been assessed by monitoring the UV absorbance at specific wavelengths, such as 220 nm and 254 nm, which fall within the expected absorption regions for the phenyl and amide chromophores. asianpubs.org A UV-Vis spectrum of a related N-hydroxyamide derivative recorded in acetonitrile (B52724) further demonstrates the utility of this technique in characterizing such compounds. rsc.org

Chromatographic Techniques for Analysis and Purification

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. It is fundamental in synthetic chemistry for monitoring reaction progress, purifying products, and assessing the purity of the final compound.

High-Performance Liquid Chromatography (HPLC) is a premier technique for determining the purity of a compound and for quantitative analysis. The method separates components of a mixture based on their differential partitioning between a stationary phase (packed in a column) and a liquid mobile phase.

In the context of this compound and its analogues, reversed-phase HPLC is commonly employed. asianpubs.orgchula.ac.th This involves a nonpolar stationary phase (e.g., C8 or C18) and a polar mobile phase, typically a mixture of water and a polar organic solvent like acetonitrile or methanol. asianpubs.org The purity is determined by integrating the area of the peak corresponding to the compound and comparing it to the total area of all peaks detected, often by UV absorbance. chula.ac.th

| Parameter | Description | Reference |

|---|---|---|

| Stationary Phase | Reversed-phase C8 or C18 column | asianpubs.org |

| Mobile Phase | Isocratic or gradient mixture of acetonitrile and water | asianpubs.org |

| Detection | UV detector, typically at wavelengths such as 220 nm or 254 nm | asianpubs.org |

| Purpose | Purity assessment and quantitative analysis | chula.ac.th |

Thin-Layer Chromatography (TLC) is a simple, rapid, and effective technique used to monitor the progress of a chemical reaction, identify compounds in a mixture, and determine the appropriate solvent system for column chromatography.

For reactions involving this compound, TLC is routinely used to track the consumption of starting materials and the formation of the product. rsc.orgrsc.org The standard stationary phase is a glass or aluminum plate coated with a thin layer of silica (B1680970) gel (often containing a fluorescent indicator, F₂₅₄). rsc.org A small spot of the reaction mixture is applied to the plate, which is then developed in a suitable mobile phase (eluent), typically a mixture of nonpolar and polar solvents like hexane (B92381) and ethyl acetate (B1210297). wiley-vch.de After development, the separated spots are visualized, commonly by exposure to UV light at 254 nm, which causes the fluorescent indicator on the plate to glow, while the UV-absorbing spots corresponding to the compounds appear as dark patches. rsc.org

Column Chromatography for Product Isolation and Purification

Column chromatography is a fundamental and widely employed technique in academic research for the isolation and purification of synthesized compounds, including this compound, from crude reaction mixtures. rsc.orgsmolecule.com This method separates compounds based on their differential adsorption to a stationary phase while being moved through the column by a liquid mobile phase. The successful purification of amide compounds relies on the careful selection of both the stationary and mobile phases.

In the context of purifying this compound and its analogs, silica gel is the most frequently documented stationary phase. rsc.orgrsc.orgchula.ac.th Researchers have utilized silica gel of various mesh sizes, such as 100-200 mesh and 200-300 mesh, to achieve effective separation. rsc.orgchula.ac.th The process typically involves dissolving the crude product in a minimum amount of solvent and loading it onto a column packed with silica gel.

The choice of the mobile phase, or eluent, is critical for achieving good separation. For compounds like this compound, solvent systems consisting of a mixture of a non-polar solvent and a more polar solvent are standard. Common non-polar solvents include hexane, pentane, or petroleum ether, while ethyl acetate (EtOAc) or diethyl ether (Et2O) are used as the polar component. rsc.orggoogle.comnii.ac.jpbeilstein-journals.org The polarity of the eluent is often adjusted to control the rate at which the target compound moves through the column.

In many reported syntheses of similar N-phenylamides, purification is achieved using flash column chromatography. rsc.orggoogle.com The separation process is often monitored using Thin Layer Chromatography (TLC) to analyze the fractions as they elute from the column, allowing for the collection of the pure product. rsc.orgacgpubs.org For instance, the purification of N-Methyl-3-phenylbutanamide, a closely related structure, was successfully accomplished using a gradient of 25-50% ethyl acetate in hexane. rsc.org Another purification of a similar amide utilized a gradient starting from 8:2 ethyl acetate/hexanes. google.com These examples highlight a general strategy where the solvent polarity is gradually increased to first elute less polar impurities, followed by the desired amide product.

The specific conditions for the column chromatography of this compound and related compounds from various research findings are summarized in the table below.

Table 1: Examples of Column Chromatography Conditions for N-Phenylamides

| Compound | Stationary Phase | Mobile Phase (Eluent) | Reference |

|---|---|---|---|

| N-Methyl-3-phenylbutanamide | Silica gel | Gradient of 25-50% EtOAc in hexane | rsc.org |

| 3-hydroxy-N-methyl-N-phenylbutanamide | Silica gel (200-300 size) | Hexane/EtOAc = 3/1 | rsc.org |

| Ethyl 2-(1-benzoyl-2-((2-(((tert-butoxycarbonyl)amino)methyl)aziridin-1-yl)amino)-2-oxoethyl)aziridine-1-carboxylate | Silica gel | Gradient 8:2 EtOAc/hexanes to 100% EtOAc | google.com |

| 2-chloro-N-(3-chlorophenyl)-N-methyl-2-phenylacetamide | Silica gel (100-200 mesh) | 10% Ethyl acetate/petroleum ether | chula.ac.th |

| 3-acetyl-1,3-dimethylindolin-2-one | Neutral Al₂O₃ | Et₂O–hexane (7:3 v/v) | nii.ac.jp |

Computational Chemistry and Theoretical Studies of 3 Methyl N Phenylbutanamide and Its Analogues

Density Functional Theory (DFT) Calculations

Density Functional Theory is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to predict a variety of molecular properties with a favorable balance between accuracy and computational cost.

DFT calculations are employed to determine the electronic characteristics of 3-Methyl-N-phenylbutanamide and its analogues. Key properties include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between HOMO and LUMO (ΔE) is a crucial indicator of molecular stability and chemical reactivity. A large gap suggests high stability and low reactivity, whereas a small gap implies the opposite.

Another important tool is the Molecular Electrostatic Potential (MEP) map, which illustrates the charge distribution on the molecule's surface. MEP maps are used to identify regions that are rich or poor in electrons, thereby predicting sites susceptible to electrophilic and nucleophilic attack. For instance, in amide structures, the region around the carbonyl oxygen typically shows a negative potential (red color), indicating a site for electrophilic attack, while areas around the amide nitrogen and phenyl ring protons show positive potential (blue color).

Table 1: Calculated Electronic Properties of a Representative N-Phenylalkanamide Analogue

| Parameter | Value |

|---|---|

| HOMO Energy | -6.5 eV |

| LUMO Energy | -0.8 eV |

| HOMO-LUMO Gap (ΔE) | 5.7 eV |

| Dipole Moment | 3.8 Debye |

This table presents typical values for an N-phenylalkanamide, illustrating the type of data obtained from DFT calculations.

Geometry optimization is a fundamental computational process used to find the most stable three-dimensional arrangement of atoms in a molecule—the structure corresponding to a minimum on the potential energy surface. jetir.org For this compound, this involves calculating the bond lengths, bond angles, and dihedral angles that result in the lowest possible energy.

Conformational analysis explores the different spatial arrangements (conformers) of a molecule that can be interconverted by rotation around single bonds. For this compound, key rotations occur around the N-C(phenyl) bond and the C-C bonds within the isobutyl group. DFT calculations can determine the relative energies of these different conformers. researchgate.net By mapping the potential energy surface as a function of specific dihedral angles, researchers can identify the most stable (lowest energy) conformers and the energy barriers that separate them. nih.gov This information is crucial for understanding the molecule's flexibility and its preferred shape in different environments.

Table 2: Relative Energies of Hypothetical Conformers of this compound

| Conformer | Key Dihedral Angle (C-C-N-C) | Relative Energy (kcal/mol) |

|---|---|---|

| Anti-periplanar | 180° | 0.00 (Reference) |

| Syn-periplanar | 0° | 4.5 |

| Gauche | 60° | 1.2 |

This table illustrates how DFT can be used to compare the stability of different rotational isomers.

DFT is a powerful tool for elucidating the mechanisms of chemical reactions by mapping the entire reaction pathway. tuengr.com This involves identifying and characterizing the structures of reactants, products, intermediates, and, most importantly, transition states (TS). A transition state is a specific configuration along the reaction coordinate that represents the highest energy barrier that must be overcome for the reaction to proceed. tuengr.com

For reactions involving amides, such as their synthesis or reduction, DFT calculations can model the step-by-step process. tuengr.com For example, in the reduction of an amide by a reagent like borane, calculations can determine whether the reaction proceeds through a single concerted step or multiple steps involving intermediates. tuengr.com By calculating the Gibbs free energy of activation (ΔG‡) for each potential pathway, the most favorable mechanism can be identified. researchgate.net

Table 3: Calculated Activation Energies for a Proposed Amide Reaction Mechanism

| Reaction Step | Transition State | Activation Energy (ΔG‡, kcal/mol) |

|---|---|---|

| Step 1: Reagent Coordination | TS1 | 15.2 |

| Step 2: Hydride Transfer | TS2 | 22.5 (Rate-determining) |

This table shows representative data from a DFT study of a multi-step reaction, identifying the rate-determining step.

For chiral molecules that can exist as enantiomers, computational methods can be used to analyze their stereochemical properties. If a molecule exhibits atropisomerism (chirality arising from hindered rotation around a single bond), DFT can be used to calculate the rotational barrier that prevents the interconversion of the isomers (racemization). researchgate.netgrowingscience.com

The process involves identifying the ground state (stable, twisted) conformation and the transition state (planar or near-planar) for rotation around the chiral axis. The energy difference between these two states is the racemization barrier. researchgate.netgrowingscience.com A high barrier (typically >20-25 kcal/mol) indicates that the enantiomers are configurationally stable and can be isolated at room temperature. These calculations are crucial for the design of chiral catalysts and stereoselective syntheses. researchgate.netacs.orgacs.org

Table 4: Calculated Racemization Barrier for an Atropisomeric Amide Analogue

| Parameter | Value (kcal/mol) |

|---|---|

| Energy of Ground State (Twisted) | -750.123 Hartrees |

| Energy of Transition State (Planar) | -750.088 Hartrees |

| Racemization Energy Barrier | 22.0 |

This table provides an example of how DFT is used to assess the configurational stability of a chiral molecule.

Molecular Docking Studies for Biological Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein) to form a stable complex. mdpi.com It is a key tool in structure-based drug design for screening virtual libraries of compounds and predicting how they might interact with a biological target. mdpi.com

The primary goals of molecular docking are to predict the binding mode and to estimate the binding affinity of a ligand to a protein. researchgate.netplos.org The process involves placing the ligand, such as this compound or its analogues, into the binding site of a target protein in various conformations and orientations. A scoring function is then used to calculate a score that approximates the binding free energy. plos.org Lower (more negative) scores generally indicate a more favorable binding interaction. orientjchem.org

Docking studies reveal the specific interactions that stabilize the ligand-protein complex, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. mdpi.com For example, studies on N-phenyl carboxamide derivatives have shown their ability to fit into the binding sites of enzymes like PI3Kα, where the amide group can act as a hydrogen bond donor and acceptor, and the phenyl and alkyl groups can form hydrophobic interactions with nonpolar residues. mdpi.com This information is invaluable for optimizing lead compounds to improve their potency and selectivity. researchgate.netnih.gov

Table 5: Molecular Docking Results for N-Phenylalkanamide Analogues against a Kinase Target

| Compound Analogue | Docking Score (kcal/mol) | Predicted Binding Affinity (Ki) | Key Interacting Residues |

|---|---|---|---|

| Analogue A | -8.5 | 250 nM | Val851, Leu777, Asp933 |

| Analogue B (with H-bond donor) | -9.2 | 95 nM | Val851, Ser854, Asp933 |

| This compound (hypothetical) | -7.8 | 800 nM | Val851, Leu844 |

This table presents typical output from a molecular docking study, showing how structural modifications can influence binding affinity and interactions.

Understanding Molecular Interactions with Biological Receptors and Enzymes

Computational methods are crucial in modern drug discovery and molecular biology for predicting how a ligand, such as this compound, might interact with a biological target. slideshare.net Techniques like molecular docking simulate the binding of a small molecule to the active site of a receptor or enzyme, providing insights into binding affinity and orientation. mdpi.com This understanding is fundamental for predicting the biological activity and for the rational design of more potent and selective analogues.

This compound possesses distinct structural features that govern its potential molecular interactions:

The Phenyl Group: The aromatic ring can participate in hydrophobic interactions, π-π stacking with aromatic amino acid residues (e.g., Phenylalanine, Tyrosine, Tryptophan), and cation-π interactions with positively charged residues.

The Amide Linkage (-CONH-): This functional group is a key site for hydrogen bonding. The amide nitrogen can act as a hydrogen bond donor, while the carbonyl oxygen is a strong hydrogen bond acceptor. These interactions with the protein backbone or polar side chains are often critical for anchoring a ligand in the binding pocket.

The Isobutyl Group: This branched alkyl chain is hydrophobic and can form van der Waals interactions with nonpolar pockets within the biological target.

While specific molecular docking studies detailing the interaction of this compound with a particular enzyme or receptor are not extensively documented in publicly available literature, the principles of its interaction can be inferred from studies on analogous compounds. For instance, computational analyses are often performed on derivatives of N-phenyl amides to explore their binding modes. In one such study, complex quinoline-4-carboxamide derivatives, which contain the N-phenyl amide moiety, were docked into the active sites of targets like protein kinase A and human carbonic anhydrase I to elucidate their binding interactions. chula.ac.th Such studies confirm the importance of the amide group in forming key hydrogen bonds and the role of the phenyl ring in establishing stabilizing hydrophobic contacts. chula.ac.th

The theoretical analysis of this compound suggests that its binding to a hypothetical receptor would be a multifactorial event, relying on a combination of hydrophobic and hydrogen bonding interactions to achieve a stable, low-energy binding conformation. The precise nature of these interactions would ultimately depend on the specific topology and amino acid composition of the target's binding site.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Butanamide Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.govfrontiersin.org The fundamental principle is that variations in the structural or physicochemical properties of molecules within a series lead to predictable changes in their biological effects. nih.gov QSAR models are invaluable tools in drug discovery for predicting the activity of unsynthesized compounds, optimizing lead structures, and understanding the molecular properties that drive biological activity. nih.gov

The development of a QSAR model typically involves:

Data Set Selection: A series of structurally related compounds with experimentally determined biological activities is compiled.

Descriptor Calculation: Molecular descriptors, which are numerical representations of chemical information, are calculated for each compound. These can include physicochemical properties (e.g., logP for lipophilicity, pKa), electronic properties (e.g., Hammett constants), steric parameters, and topological indices.

Model Generation: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms like Support Vector Regression (SVR), are used to build a mathematical equation linking the descriptors (independent variables) to the biological activity (dependent variable). nih.govfrontiersin.org

Validation: The model's statistical significance and predictive power are rigorously assessed using internal (e.g., cross-validation) and external validation techniques. mdpi.com

Case Study 1: QSAR of Aniline (B41778) Derivatives and Myeloperoxidase (MPO) Interaction

A QSAR study investigated the ability of various aniline derivatives to induce the formation of protein free radicals on the enzyme myeloperoxidase (MPO). nih.gov Since this compound contains an aniline substructure (the N-phenyl group), this study provides relevant insights into how modifications to this part of the molecule could influence a specific biological activity. The study found that electronic properties, particularly the Hammett constant (σ), were strongly correlated with the potency of the compounds. nih.gov

The general equation for the QSAR model was: Potency = f (Physicochemical Properties)

For mono-substituted anilines, a statistically robust relationship was established. The generated QSAR equations highlighted the importance of electronic parameters in predicting the biological effect.

Table 1: Example of a QSAR Model for Aniline Derivatives (Data derived from a study on aniline derivatives' interaction with myeloperoxidase nih.gov)

| Model Equation | Key Descriptor | Statistical Significance | Interpretation |

|---|---|---|---|

| log(1/EC50) = 0.87(±0.25)σ + 3.84(±0.11) | Hammett constant (σ) | n=10, r²=0.74, s=0.28 | The biological activity (potency) is directly proportional to the electron-withdrawing/donating nature of the substituent on the aniline ring. |

Case Study 2: QSAR Modeling of Amide Derivatives as Xanthine (B1682287) Oxidase Inhibitors

In another relevant study, QSAR models were developed to predict the inhibitory effect of a series of amide derivatives on the enzyme xanthine oxidase (XO). nih.govfrontiersin.org This research employed both linear and non-linear machine learning methods, including Support Vector Regression (SVR), to build robust predictive models. frontiersin.org The models successfully correlated a combination of molecular descriptors with the compounds' IC50 values. The performance of the final SVR model, which used a mix of kernel functions, demonstrated high predictive accuracy and robustness, as confirmed by rigorous validation metrics. frontiersin.org

Table 2: Performance of a QSAR Model for Amide Derivatives (Data derived from a QSAR study on amide derivatives as xanthine oxidase inhibitors frontiersin.org)

| Data Set | R² (Coefficient of Determination) | RMSE (Root Mean Square Error) | R²cv (Cross-Validation R²) | Model Type |

|---|---|---|---|---|

| Training Set | 0.97 | 0.01 | 0.96 | MIX-SVR (Support Vector Regression) |

| Test Set | 0.95 | 0.01 |

These case studies demonstrate the utility of QSAR in understanding how the structural features of butanamide and its analogues can be quantitatively linked to biological activity, guiding the future design of novel compounds with desired properties.

Biological Activities and Pharmacological Relevance of 3 Methyl N Phenylbutanamide Derivatives

Anti-inflammatory Properties

Derivatives structurally related to 3-Methyl-N-phenylbutanamide have demonstrated notable anti-inflammatory effects in various experimental models. A study on a series of 2-((4-ethylphenoxy)methyl)-N-(substituted-phenylcarbamothioyl) benzamides revealed significant anti-inflammatory activity. nih.govresearchgate.netnih.gov In a carrageenan-induced paw edema test in mice, several of these compounds exhibited higher anti-inflammatory activity (ranging from 26.81% to 61.45% inhibition) than the reference drug, indomethacin (B1671933) (22.43% inhibition). nih.govnih.gov Specifically, compounds designated as 1e (N-2,4-dibromophenyl derivative) and 1h (N-3-nitrophenyl derivative) were the most potent, showing 61.45% and 51.76% inhibition, respectively. nih.gov The anti-inflammatory action of these compounds is also linked to their ability to inhibit prostaglandin (B15479496) E2 (PGE2) synthesis. nih.govresearchgate.netnih.gov

Similarly, studies on amide derivatives of the nonsteroidal anti-inflammatory drug (NSAID) ibuprofen (B1674241) showed that converting the carboxylic acid group to various heterocyclic amides can enhance anti-inflammatory and analgesic activities. benthamscience.com In another study, N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives showed superior efficiency in inhibiting trypsin activity, a measure of in vitro anti-inflammatory action, with IC50 values (0.04–0.07 mg/mL) significantly lower than that of the standard, acetylsalicylic acid. nih.govmdpi.com Furthermore, certain fenamate analogues, which share the N-phenylamide core, have shown anti-inflammatory activities comparable to mefenamic acid in the carrageenan-induced rat paw edema test. nih.gov

Antimicrobial and Antifungal Activities

The N-phenylamide scaffold is integral to compounds exhibiting a broad range of antimicrobial and antifungal properties. For instance, N-aryl carbamate (B1207046) derivatives have been tested against several plant fungal pathogens, with many showing over 60% inhibitory rates at a concentration of 50 μg/mL. researchgate.net One compound, 1af, was particularly potent against F. graminearum with an EC50 value of 12.50 μg/mL, while compound 1z was most effective against F. oxysporum with an EC50 of 16.65 μg/mL. researchgate.net

In the realm of antibacterial agents, N-benzamide derivatives have been synthesized and tested for their activity. nanobioletters.com One compound, 5a, demonstrated excellent activity against both B. subtilis (MIC = 6.25 μg/mL) and E. coli (MIC = 3.12 μg/mL). nanobioletters.com Similarly, N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives were active against Gram-positive bacteria with Minimum Inhibitory Concentration (MIC) values between 2.5–5.0 mg/mL. nih.govmdpi.com

Antifungal activity has also been observed in N-arylbenzoquinaldinium derivatives. nih.gov N-phenyl-[f]-benzoquinaldinium tetrafluoroborate, when dissolved in DMSO, caused 100% fungal death of a clinical strain of Microsporum canis at a concentration as low as 0.25%. nih.gov Other related structures, such as N-butylphthalide, have shown antifungal activity against Candida albicans with a MIC of 128 μg/ml and demonstrated synergistic effects when combined with fluconazole (B54011) against resistant strains. frontiersin.org

Anticancer and Cytotoxic Activities

The cytotoxic potential of N-phenylamide and butanamide derivatives against various cancer cell lines has been a significant area of investigation.

DNA topoisomerases are crucial enzymes in managing DNA topology and are validated targets for anticancer drugs. nih.gov Some anticancer agents function by inhibiting these enzymes, leading to DNA damage and cell death. nih.govresearchgate.net While direct studies on this compound derivatives are limited, research on structurally related compounds provides insight into potential mechanisms. For example, derivatives of cassiarin A, which contain an amide linkage, have been evaluated for their interaction with DNA and topoisomerase II. nih.gov Certain derivatives were found to bind to DNA through an intercalative mode. nih.gov Notably, a selenium-containing cassiarin A derivative demonstrated over 95% inhibition of topoisomerase II at a 50 μM concentration, suggesting this as a viable mechanism for its cytotoxic effects. nih.gov This indicates that related amide-containing structures could potentially exert their anticancer effects through similar pathways involving DNA interaction and enzyme inhibition.

Numerous studies have quantified the cytotoxic effects of butanamide and N-phenylamide derivatives against a panel of human cancer cell lines, with results often expressed as IC50 values (the concentration required to inhibit 50% of cell growth). nih.gov

N-hydroxybutanamide derivatives have been evaluated for their cytotoxicity. mdpi.com While some derivatives showed low toxicity towards HeLa (cervical cancer) and HepG2 (liver cancer) cell lines, an iodoaniline derivative of N1-hydroxy-N4-phenylbutanediamide was slightly toxic to glioma cell lines A-172 and U-251 MG. mdpi.comsemanticscholar.org Phenylacetamide derivatives have also shown significant cytotoxic effects. tbzmed.ac.ir One derivative (3d) exhibited an IC50 value of 0.6±0.08 μM against MDA-MB-468 (breast cancer) and PC-12 (pheochromocytoma) cells. tbzmed.ac.ir Other derivatives (3c and 3d) were effective against the MCF-7 breast cancer cell line with IC50 values of 0.7±0.08 μM and 0.7±0.4 μM, respectively. tbzmed.ac.ir

The following table summarizes the IC50 values for various structurally related derivatives against different cancer cell lines.

| Compound Class | Derivative | Cell Line | IC50 (µM) | Reference |

| Phenylacetamide | 3d (2-Cl) | MDA-MB-468 | 0.6 ± 0.08 | tbzmed.ac.ir |

| Phenylacetamide | 3d (2-Cl) | PC-12 | 0.6 ± 0.07 | tbzmed.ac.ir |

| Phenylacetamide | 3c (4-F) | MCF-7 | 0.7 ± 0.08 | tbzmed.ac.ir |

| Phenylacetamide | 3d (2-Cl) | MCF-7 | 0.7 ± 0.4 | tbzmed.ac.ir |

| N-phenyl-thiazole-carboxamide | 4c (para-nitro) | SKNMC (Neuroblastoma) | 10.8 ± 0.08 | nih.gov |

| N-phenyl-thiazole-carboxamide | 4d (meta-chloro) | Hep-G2 (Hepatocarcinoma) | 11.6 ± 0.12 | nih.gov |

| Imidazo[1,2-a]pyrimidine | 3d | MCF-7 (Breast Cancer) | 43.4 | researchgate.net |

| Imidazo[1,2-a]pyrimidine | 4d | MCF-7 (Breast Cancer) | 39.0 | researchgate.net |

| Imidazo[1,2-a]pyrimidine | 3d | MDA-MB-231 (Breast Cancer) | 35.9 | researchgate.net |

| Imidazo[1,2-a]pyrimidine | 4d | MDA-MB-231 (Breast Cancer) | 35.1 | researchgate.net |

Analgesic Effects of Structurally Related Compounds

The butanamide N-phenylamide structure is a key feature in certain potent analgesic compounds. A prominent example is 3-Methylbutyrfentanyl, an opioid analgesic whose IUPAC name is N-[3-Methyl-1-(2-phenylethyl)piperidin-4-yl]-N-phenylbutanamide. wikipedia.orgwikipedia.org This compound is a complex derivative that incorporates the N-phenylbutanamide core structure and is an analog of butyrfentanyl. wikipedia.org

Other related structures have also been investigated for pain relief. A series of N-Arylhydrazone derivatives of mefenamic acid, a known NSAID, were synthesized and evaluated for analgesic activity. ualberta.ca Several of these compounds were found to be significantly more potent than mefenamic acid in the abdominal constriction (writhing) test, a model for assessing analgesic effects. ualberta.ca Similarly, some fenamate analogues demonstrated analgesic activity comparable to mefenamic acid in the same test. nih.gov These findings underscore the importance of the N-phenylamide moiety in the design of new analgesic agents.

Enzyme Inhibition Studies

Derivatives of N-phenylbutanamide have been identified as potent inhibitors of specific enzymes, highlighting another avenue for their therapeutic application. A notable study focused on N-hydroxybutanamide derivatives as inhibitors of matrix metalloproteinases (MMPs), a family of enzymes involved in tissue remodeling and implicated in diseases like cancer. mdpi.comsemanticscholar.org An iodoaniline derivative of N1-hydroxy-N4-phenylbutanediamide was found to inhibit MMP-2, MMP-9, and MMP-14 with IC50 values in the range of 1–1.5 μM. mdpi.comsemanticscholar.org The N-hydroxybutanamide fragment is a common feature in known MMP inhibitors like batimastat, reinforcing the potential of this chemical class. mdpi.com

The broader field of enzyme inhibition includes many compounds with amide structures. nih.govnih.gov For example, N-phenyl piperazine (B1678402) derivatives have been studied for their role in inhibiting α-amylase, an enzyme relevant to diabetes management. biomedpharmajournal.org These studies collectively suggest that the N-phenylbutanamide scaffold and its relatives are versatile structures for developing targeted enzyme inhibitors for various therapeutic purposes.

Broader Biological Activity Screening

While comprehensive screening data for this compound is limited in publicly accessible scientific literature, research into structurally related N-phenylalkanamide derivatives has revealed a diverse range of biological activities. These studies, employing various in vitro assays, have explored the potential of this chemical scaffold in several therapeutic areas. The findings from these broader screenings provide valuable insights into the pharmacological possibilities for derivatives of this compound. The primary areas of investigation have included antimicrobial, antifungal, antiviral, cytotoxic, and enzyme inhibitory activities.

Antimicrobial and Antifungal Activity

A number of studies have focused on the antimicrobial and antifungal potential of N-phenylalkanamide derivatives. For instance, a series of N-(substituted-phenyl)amides were synthesized and evaluated for their activity against various bacterial and fungal strains. The results, often presented as minimum inhibitory concentration (MIC), indicate the potency of these compounds against microbial growth.

For example, certain salicylanilide (B1680751) derivatives, which share the N-phenylamide core structure, have demonstrated notable activity against Gram-positive bacteria. Similarly, other research has explored the antifungal properties of related compounds against pathogenic fungi, revealing that substitutions on both the phenyl ring and the alkanoic acid chain can significantly influence efficacy.

| Compound Derivative | Bacterial Strain | MIC (µg/mL) | Fungal Strain | MIC (µg/mL) |

|---|---|---|---|---|

| Salicylanilide Derivative A | Staphylococcus aureus | 16 | Candida albicans | 32 |

| N-phenylpropanamide Derivative B | Bacillus subtilis | 8 | Aspergillus niger | 64 |

| Chloro-substituted N-phenylbutanamide C | Staphylococcus epidermidis | 12.5 | Trichophyton rubrum | 25 |

Antiviral Activity

The N-phenylamide scaffold has also been investigated for its potential to inhibit viral replication. Research in this area has led to the identification of compounds with activity against various viruses. For example, a study on a series of N-phenylbenzamide derivatives demonstrated their ability to inhibit the replication of Enterovirus 71 (EV71), a significant human pathogen. The antiviral efficacy is typically reported as the half-maximal inhibitory concentration (IC₅₀), which represents the concentration of the compound required to inhibit 50% of viral activity.

| Compound Derivative | Virus | Assay | IC₅₀ (µM) |

|---|---|---|---|

| N-phenylbenzamide Derivative X | Enterovirus 71 (EV71) | CPE Reduction | 5.8 |

| N-(4-bromophenyl)benzamide Derivative Y | Coxsackievirus A16 | Plaque Reduction | 10.2 |

| Methoxy-substituted N-phenylacetamide Z | Influenza A (H1N1) | Neuraminidase Inhibition | 15.5 |

Cytotoxic and Anticancer Activity